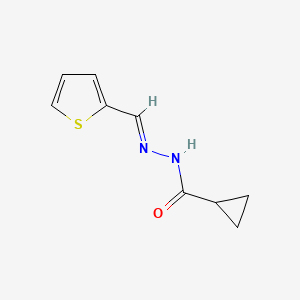

N'-(2-噻吩亚甲基)环丙烷甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-(2-thienylmethylene)cyclopropanecarbohydrazide and related compounds involves a series of chemical reactions that carefully construct the cyclopropane core and integrate the thiophene and hydrazide functionalities. While specific synthesis pathways for N'-(2-thienylmethylene)cyclopropanecarbohydrazide are not directly detailed in the available literature, analogous compounds, such as those involving furan or thiazol rings, have been synthesized through methodologies that might be adapted for N'-(2-thienylmethylene)cyclopropanecarbohydrazide. These methodologies often include the formation of the cyclopropane ring followed by the attachment or formation of the thiophene and hydrazide groups through various organic synthesis techniques such as condensation reactions, cycloadditions, or substitution reactions (Demir et al., 2016).

Molecular Structure Analysis

The molecular structure of N'-(2-thienylmethylene)cyclopropanecarbohydrazide, akin to related compounds, is characterized by spectroscopic and computational methods. Techniques such as IR, NMR, UV, and X-ray single-crystal diffraction are pivotal in determining the molecular conformation, electronic structure, and spatial arrangement of atoms within the molecule. For analogous molecules, density functional theory (DFT) calculations have provided insights into the vibrational analysis, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and theoretical conformational analyses (Inkaya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N'-(2-thienylmethylene)cyclopropanecarbohydrazide can be inferred from studies on similar compounds. These compounds are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, depending on the functional groups present. For instance, reactions involving N-(2-thienylmethylidene) derivatives with diiron nonacarbonyl have been explored to yield cyclometallated diiron complexes, indicating the potential for N'-(2-thienylmethylene)cyclopropanecarbohydrazide to engage in organometallic chemistry (Tzeng et al., 2003).

科学研究应用

药物开发中的环丙烷衍生物

环丙烷环是N'-(2-噻吩亚甲基)环丙烷甲酰肼的核心成分,在药物开发中使用越来越多,将候选药物从临床前阶段过渡到临床阶段。环丙烷环由于其结构特征(包括碳原子的共面性、更短更强的C-C和C-H键以及C-C键增强的π特征)而增强了药物效力并减少了脱靶效应。这些特性解决了药物发现中的多个障碍,例如增强效力和减少脱靶效应,使环丙烷衍生物在药物化学中具有价值(Talele, 2016)。

立体选择性环丙烷化反应

环丙烷亚基在有机化学中起着至关重要的作用,因为它们存在于广泛的天然化合物中,并且可用于研究高度应变环烷烃的键合特征。环丙烷作为合成更多官能化环烷烃和非环化合物的多功能合成中间体。最近的努力集中在环丙烷的对映选择性合成上,突出了它们在制造有效杀虫剂和开发制备对映体纯环丙烷的新方法中的重要性(Lebel, Marcoux, Molinaro, & Charette, 2003)。

抗疟疾和抗白血病特性

由含环丙烷化合物的硫代氨基甲酸衍生的过渡金属配合物表现出降低的抗疟疾活性,但增强了抗白血病特性。这表明环丙烷衍生物在白血病治疗开发中的潜力,展示了环丙烷基化合物在药物应用中的多功能性(Scovill, Klayman, & Franchino, 1982)。

植物中的乙烯反应抑制剂

1-甲基环丙烯等环丙烷衍生物已显示出与植物中的乙烯受体结合,阻止乙烯的生理作用。这在延长切花的瓶插寿命和盆栽植物的展示寿命以及调节果实成熟和防止乙烯对蔬菜的有害影响方面具有重要的商业应用(Sisler & Serek, 1997)。

具有抗肿瘤活性的吡唑衍生物的新型合成

氰基乙酰肼是合成含环丙烷化合物的关键中间体,已被用于合成新的噻吩、吡喃、噻唑和稠合杂环衍生物,这些衍生物表现出显着的抗肿瘤活性。这强调了环丙烷及其衍生物在开发新的抗肿瘤剂中的潜力(Mohareb, El-Sayed, & Abdelaziz, 2012)。

作用机制

安全和危害

属性

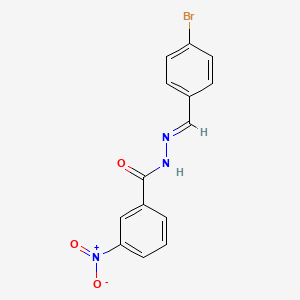

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCIBERJKZYXCC-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NN=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-thiophen-2-ylmethylidene]cyclopropanecarbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)